
Paricalcitol
描述
准备方法
合成路线和反应条件: 帕立骨化醇可以通过多步化学过程合成。 一种方法是使用雄烯醇酮作为起始原料,然后进行一系列反应,包括氧化、维蒂希反应、羟基保护、溴化、重排、脱溴化氢、加成、氧化、还原、羟基脱保护和开环 .
工业生产方法: 帕立骨化醇的工业生产通常涉及使用上述化学路线的大规模合成。 该过程针对产率和纯度进行了优化,确保最终产品符合药品标准 .
化学反应分析
反应类型: 帕立骨化醇会发生各种化学反应,包括:
氧化: 将雄烯醇酮转化为中间体化合物。
还原: 将中间体化合物还原以形成帕立骨化醇。
取代: 在特定位置引入羟基.
常用试剂和条件:
氧化: 戴斯-马丁过碘烷通常用于氧化反应.
还原: 氢化反应用于还原步骤。
科学研究应用
Management of Secondary Hyperparathyroidism
Clinical Efficacy
Paricalcitol effectively lowers intact parathyroid hormone levels in patients with chronic kidney disease. A meta-analysis indicated that this compound treatment resulted in a significant reduction in intact parathyroid hormone levels compared to placebo, with a pooled risk ratio of 6.97 (95% CI: 5.27–9.23) . In long-term studies involving end-stage renal disease patients on hemodialysis, this compound demonstrated rapid suppression of intact parathyroid hormone levels, achieving target ranges within months without significantly altering calcium or phosphorus levels .
Case Study Example
In a multicenter study involving 164 patients with end-stage renal disease, this compound was administered at varying doses. The mean intact parathyroid hormone level decreased from 628.3 pg/ml at baseline to 295.3 pg/ml by month five, demonstrating its effectiveness in managing secondary hyperparathyroidism .
Cardiovascular Health
Impact on Left Ventricular Hypertrophy
this compound has been shown to mitigate left ventricular hypertrophy in patients with chronic kidney disease. Studies indicate that it promotes calcium absorption and stimulates calcitonin secretion, which may contribute to improved cardiac function . In animal models, this compound treatment significantly slowed the progression of left ventricular hypertrophy .
Clinical Findings
Research has indicated that this compound may reduce cardiovascular events in patients undergoing dialysis by improving vascular health and reducing arterial stiffness . The drug's ability to regulate calcium and phosphorus metabolism is critical in preventing cardiovascular complications associated with chronic kidney disease.
Cancer Therapy
Adjuvant Treatment in Pancreatic Cancer
Recent studies have explored the role of this compound as an adjunct therapy in cancer treatment, particularly for pancreatic ductal adenocarcinoma (PDAC). In a clinical trial involving patients receiving gemcitabine-based chemotherapy, the addition of this compound showed limited clinical benefit but was generally well tolerated . The overall response rate was low; however, some patients experienced stable disease for a duration of 1.6 months after treatment initiation .
Mechanistic Insights
Preclinical evidence suggests that vitamin D analogs like this compound may reduce tumor progression through modulation of immune responses and inhibition of myeloid-derived suppressor cells . Further studies are ongoing to better understand its potential role in oncology.
Metabolic Bone Disease
Effectiveness in Osteoporosis and Osteopenia
this compound has been investigated for its potential benefits in treating osteoporosis and osteopenia due to its ability to regulate calcium homeostasis and promote bone health. Clinical trials have shown that it can effectively increase bone mineral density while minimizing the risk of hypercalcemia .
Summary Table of Clinical Applications
作用机制
帕立骨化醇通过与维生素 D 受体 (VDR) 结合发挥作用,从而选择性激活维生素 D 反应通路 . 这种结合抑制甲状旁腺激素的合成和分泌,从而降低其在血液中的水平 . 分子靶标包括 VDR 和参与钙和磷代谢的通路 .
类似化合物:
骨化三醇: 另一种用于类似适应症的维生素 D 类似物.
多塞钙化醇: 一种合成维生素 D2 类似物,用于治疗继发性甲状旁腺功能亢进症.
比较:
帕立骨化醇与骨化三醇: 与骨化三醇相比,帕立骨化醇在降低甲状旁腺激素水平方面更有效,同时不会引起明显的高钙血症或高磷血症.
帕立骨化醇与多塞钙化醇: 帕立骨化醇在降低接受血液透析患者的钙和磷水平方面显示出更好的疗效.
帕立骨化醇具有选择性激活维生素 D 通路同时最大程度地减少不良反应的独特能力,使其成为治疗继发性甲状旁腺功能亢进症的宝贵治疗剂。
相似化合物的比较
Calcitriol: Another vitamin D analog used for similar indications.
Doxercalciferol: A synthetic vitamin D2 analog used to treat secondary hyperparathyroidism.
Comparison:
Paricalcitol vs. Calcitriol: this compound is more effective at reducing parathyroid hormone levels without causing significant hypercalcemia or hyperphosphatemia compared to calcitriol.
This compound vs. Doxercalciferol: this compound has shown better efficacy in reducing calcium and phosphorus levels in patients undergoing hemodialysis.
This compound’s unique ability to selectively activate vitamin D pathways while minimizing adverse effects makes it a valuable therapeutic agent in the management of secondary hyperparathyroidism.
生物活性
Paricalcitol is a synthetic analog of vitamin D, specifically designed to manage secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) and other conditions. This article delves into the biological activities of this compound, its mechanisms of action, efficacy in various patient populations, and relevant case studies and research findings.
This compound exerts its biological effects primarily through the vitamin D receptor (VDR) . Upon binding to VDR, it activates specific pathways that lead to the following outcomes:
- Inhibition of Parathyroid Hormone (PTH) : this compound reduces PTH synthesis and secretion, which is crucial for managing SHPT in CKD patients .
- Calcium Homeostasis : It promotes calcium absorption from the gastrointestinal tract and influences calcium metabolism .
- Anti-inflammatory Effects : Research indicates that this compound may down-regulate inflammatory pathways, enhancing renal protection by inhibiting NF-κB signaling .
Pharmacokinetics
This compound is well absorbed when administered orally or intravenously. In clinical studies, it has shown a peak plasma concentration of approximately 0.13 ng/mL following administration . The pharmacokinetics also suggest a favorable profile in terms of safety and tolerability.
1. Children with CKD
A study involving children aged 10-16 years with stages 3-5 CKD demonstrated that oral this compound significantly reduced intact PTH (iPTH) levels. Key findings include:
- Reduction in iPTH Levels : 27.8% of children receiving this compound achieved a ≥30% reduction in iPTH compared to none in the placebo group (P = 0.045).
- Safety Profile : Adverse events were reported more frequently in the placebo group (88.9%) than in the this compound group (38.9%) during treatment .
2. Patients Undergoing Hemodialysis
In patients undergoing hemodialysis, this compound has been associated with improved overall survival rates compared to other vitamin D receptor activators (VDRAs). A meta-analysis revealed:
Study | Country | Design | Treatment Regimen | Patients | Results |
---|---|---|---|---|---|
Teng et al | USA | Cohort | This compound vs Calcitriol | 29,021 vs 38,378 | Improved survival with HR = 0.86 |
Hansen et al | Denmark | RCT | This compound vs Alfacalcidol | 42 vs 38 | Significant iPTH reduction |
Cozzolino et al | UK | Cohort | This compound vs Calcitriol | 1,630 vs 823 | Lower PTH levels |
This table summarizes findings from various studies that highlight the efficacy of this compound in managing SHPT among hemodialysis patients .
Case Study: Metastatic Pancreatic Ductal Adenocarcinoma (PDAC)
In a clinical trial assessing the addition of this compound to chemotherapy for metastatic PDAC patients, results indicated limited clinical benefit:
- Response Rate : The overall response rate was recorded at 0%, with a disease control rate of 21.4% at nine weeks.
- Safety : The treatment was generally well tolerated, although adverse events included thrombocytopenia and anemia .
Comparative Efficacy
A comparative analysis found that this compound not only effectively lowers PTH levels but also offers better overall survival rates than other VDRAs. It demonstrated a pooled hazard ratio of 0.86 for overall survival when compared to alternatives like calcitriol and doxercalciferol .
属性
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKAHTKRCLCHEA-UBFJEZKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048640 | |
Record name | Paricalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Paricalcitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015046 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.80e-03 g/L | |
Record name | Paricalcitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015046 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Paricalcitol is a synthetic, biologically active vitamin D analog of calcitriol with modifications to the side chain (D2) and the A (19-nor) ring. Preclinical andin vitro studies have demonstrated that paricalcitol's biological actions are mediated through binding of the VDR, which results in the selective activation of vitamin D responsive pathways. Vitamin D and paricalcitol have been shown to reduce parathyroid hormone levels by inhibiting PTH synthesis and secretion., Paricalcitol is a synthetic, biologically active vitamin D analog of calcitriol with modifications to the side chain (D2) and the A (19-nor) ring. Preclinical and in vitro studies have demonstrated that paricalcitol's biological actions are mediated through binding of the vitamin D receptor (VDR), which results in the selective activation of vitamin D responsive pathways. Vitamin D and paricalcitol have been shown to reduce parathyroid hormone levels by inhibiting PTH synthesis and secretion. | |
Record name | Paricalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00910 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PARICALCITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7360 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder | |
CAS No. |
131918-61-1 | |
Record name | Paricalcitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131918-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paricalcitol [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paricalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00910 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Paricalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,3R,7E,17β)-17-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethylhex-2-en-1-yl]-9,10-secoestra-5,7-diene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARICALCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6702D36OG5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PARICALCITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7360 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Paricalcitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015046 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。